molecular formula C11H11N3 B14289726 3-(3-Methylphenyl)pyrazin-2-amine CAS No. 116114-59-1

3-(3-Methylphenyl)pyrazin-2-amine

Cat. No.: B14289726
CAS No.: 116114-59-1
M. Wt: 185.22 g/mol
InChI Key: BXLHLWLGHGGRHE-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)pyrazin-2-amine is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are nitrogen-containing heterocycles that are widely studied for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of a methyl group on the phenyl ring and an amine group on the pyrazine ring makes this compound particularly interesting for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)pyrazin-2-amine typically involves the reaction of 3-methylphenylhydrazine with 2-chloropyrazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydrazine attacks the chloropyrazine, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated pyrazine derivatives.

Scientific Research Applications

3-(3-Methylphenyl)pyrazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpyrazin-2-amine: Lacks the methyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.

    3-(4-Methylphenyl)pyrazin-2-amine: Similar structure but with the methyl group in a different position, leading to potential differences in properties and applications.

    2-Aminopyrazine: A simpler structure without the phenyl group, used as a basic building block in various syntheses.

Uniqueness

3-(3-Methylphenyl)pyrazin-2-amine is unique due to the specific positioning of the methyl group on the phenyl ring and the amine group on the pyrazine ring. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

CAS No.

116114-59-1

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

3-(3-methylphenyl)pyrazin-2-amine

InChI

InChI=1S/C11H11N3/c1-8-3-2-4-9(7-8)10-11(12)14-6-5-13-10/h2-7H,1H3,(H2,12,14)

InChI Key

BXLHLWLGHGGRHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=CN=C2N

Origin of Product

United States

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